molecular formula C21H21NO2 B14524511 Ethanone, 1-[2-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indol-3-yl]- CAS No. 62367-65-1

Ethanone, 1-[2-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indol-3-yl]-

Cat. No.: B14524511
CAS No.: 62367-65-1
M. Wt: 319.4 g/mol
InChI Key: FLBWLUCHZBDPSA-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indol-3-yl]- is a complex organic compound that features a unique structure combining an indole moiety with a tetrahydropyran ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indol-3-yl]- typically involves multi-step organic reactions

    Indole Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole reacts with a phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Tetrahydropyran Ring Formation: The tetrahydropyran ring can be formed by the reaction of the phenyl-indole intermediate with dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indol-3-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethanone, 1-[2-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indol-3-yl]- has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indol-3-yl]- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the tetrahydropyran ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1,2-diphenyl-: Similar structure but lacks the tetrahydropyran ring.

    Ethanone, 1-(2-hydroxyphenyl)-: Contains a hydroxy group instead of the tetrahydropyran ring.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains both hydroxy and methoxy groups.

Uniqueness

Ethanone, 1-[2-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indol-3-yl]- is unique due to the presence of the tetrahydropyran ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can provide specific advantages in its applications.

Properties

CAS No.

62367-65-1

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

1-[1-(oxan-2-yl)-2-phenylindol-3-yl]ethanone

InChI

InChI=1S/C21H21NO2/c1-15(23)20-17-11-5-6-12-18(17)22(19-13-7-8-14-24-19)21(20)16-9-3-2-4-10-16/h2-6,9-12,19H,7-8,13-14H2,1H3

InChI Key

FLBWLUCHZBDPSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(C2=CC=CC=C21)C3CCCCO3)C4=CC=CC=C4

Origin of Product

United States

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